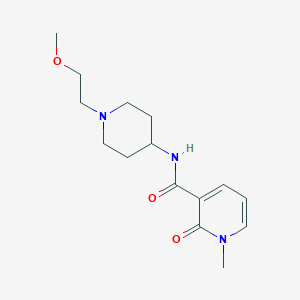

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

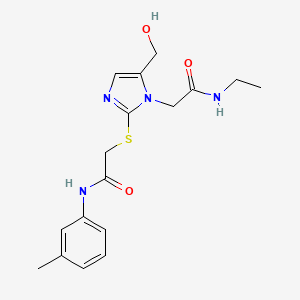

The compound is a complex organic molecule that likely contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The compound likely contains a piperidine ring, a common feature in many pharmaceuticals . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

Synthesis and Chemical Modification

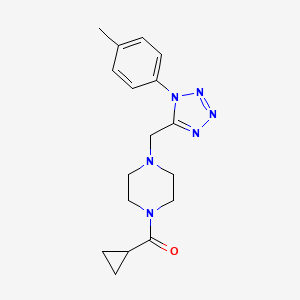

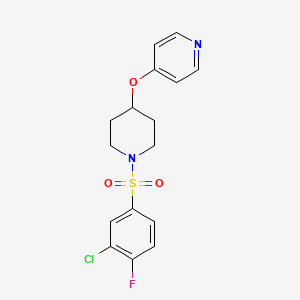

Research studies have explored the synthesis and chemical modification of related piperidine and pyridine derivatives, emphasizing their importance in developing new pharmacologically active compounds. The synthesis involves complex chemical reactions aiming to introduce specific functional groups that may enhance the compound's biological activity. For instance, the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents demonstrates the potential of such chemical modifications in generating compounds with significant therapeutic effects (Abu‐Hashem et al., 2020).

Molecular Interactions

The study of molecular interactions of piperidine and pyridine derivatives with biological targets is crucial for understanding their potential therapeutic applications. For example, the investigation into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor sheds light on the structural requirements for binding affinity and activity, which could be relevant for designing new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Potential Therapeutic Implications

Although direct information on the therapeutic implications of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is not available, studies on similar compounds highlight the potential of piperidine and pyridine derivatives in various therapeutic areas. For instance, the discovery and development of inhibitors for the Met kinase superfamily, including substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, indicate the significance of these compounds in targeting specific enzymatic pathways involved in cancer progression (Schroeder et al., 2009).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs , suggesting that research into new piperidine derivatives, such as the compound you’re interested in, could be a fruitful area of study.

Mechanism of Action

Target of Action

The primary target of this compound is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

The compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of fatty streaks by inhibiting the formation of lysophosphatidylcholine .

Biochemical Pathways

The inhibition of the Lp-PLA2 enzyme affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, the compound can potentially slow down or halt the progression of atherosclerosis .

Result of Action

The inhibition of the Lp-PLA2 enzyme by this compound can potentially lead to a decrease in the formation of atherosclerotic plaques . This could have significant implications for the treatment of atherosclerosis and related cardiovascular disorders .

properties

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-17-7-3-4-13(15(17)20)14(19)16-12-5-8-18(9-6-12)10-11-21-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSVKKGCZHKYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)

![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2820130.png)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2820132.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2820134.png)